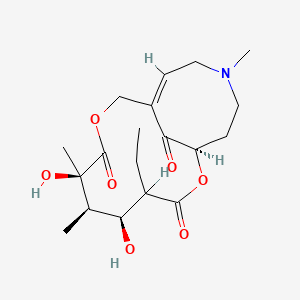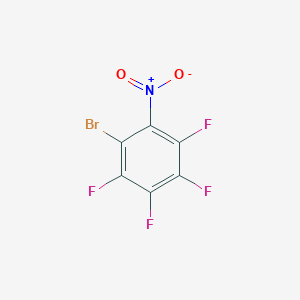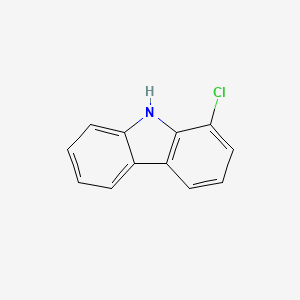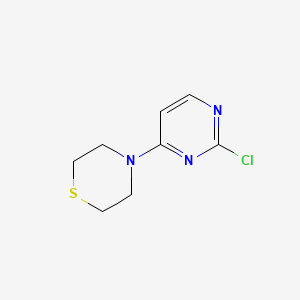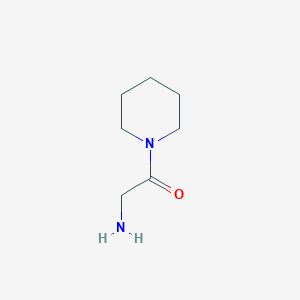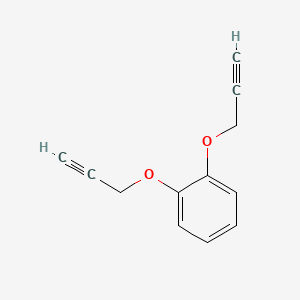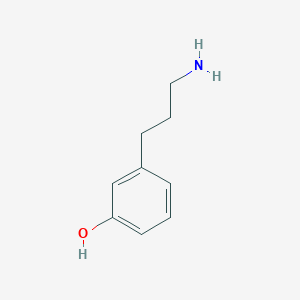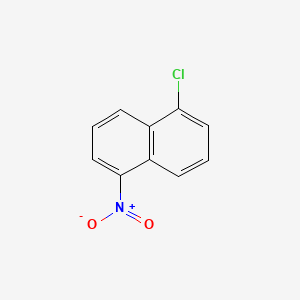
1-Chloro-5-nitronaphthalene
Overview
Description
1-Chloro-5-nitronaphthalene is an organic compound with the molecular formula C10H6ClNO2. It is a derivative of naphthalene, where a chlorine atom and a nitro group are substituted at the 1 and 5 positions, respectively. This compound is of interest due to its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
It is known that nitroaromatic compounds can interact with various biological molecules and systems .
Mode of Action
Nitroaromatic compounds generally undergo reduction reactions in biological systems, which can lead to the formation of reactive species .
Biochemical Pathways
There is evidence that 1-nitronaphthalene, a related compound, can be metabolized by certain bacteria through a pathway that is derived from the naphthalene degradation pathway .
Pharmacokinetics
Nitroaromatic compounds are generally lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract .
Result of Action
Nitroaromatic compounds can generate reactive species that can cause oxidative stress and damage to cellular components .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of nitroaromatic compounds .
Biochemical Analysis
Biochemical Properties
It is known that naphthalene and its derivatives can undergo various biochemical reactions . For instance, 1-nitronaphthalene, a similar compound, can be metabolized by certain bacteria through a pathway involving a three-component dioxygenase . This enzyme catalyzes the initial step in the degradation of 1-nitronaphthalene, resulting in the formation of 1,2-dihydroxynaphthalene . It is plausible that 1-Chloro-5-nitronaphthalene might interact with similar enzymes and undergo analogous biochemical reactions.
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that naphthalene and its derivatives can have various effects on cells. For example, 1-nitronaphthalene can be metabolized by certain bacteria, suggesting that it can influence cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood due to the lack of specific studies on this compound. It is known that naphthalene and its derivatives can interact with various biomolecules. For example, 1-nitronaphthalene is metabolized by a three-component dioxygenase, suggesting that it can bind to this enzyme and potentially inhibit or activate it
Temporal Effects in Laboratory Settings
It is known that naphthalene and its derivatives can undergo various reactions over time
Dosage Effects in Animal Models
It is known that naphthalene and its derivatives can have various effects in animal models
Metabolic Pathways
It is known that naphthalene and its derivatives can be metabolized through various pathways
Transport and Distribution
It is known that naphthalene and its derivatives can be transported and distributed within cells and tissues
Subcellular Localization
It is known that naphthalene and its derivatives can localize in various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-nitronaphthalene can be synthesized through the nitration of 1-chloronaphthalene. The nitration process typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of solid acid catalysts, such as sulfated zirconia, can enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-nitronaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be further substituted with other electrophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form different derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Chloro-5-aminonaphthalene.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
1-Chloro-5-nitronaphthalene is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its structural properties.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Chloro-2-nitronaphthalene
- 1-Chloro-4-nitronaphthalene
- 1-Bromo-5-nitronaphthalene
Comparison: 1-Chloro-5-nitronaphthalene is unique due to the specific positioning of the chlorine and nitro groups, which affects its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic aromatic substitution and reduction reactions .
Properties
IUPAC Name |
1-chloro-5-nitronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDLWJNLAXOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870674 | |
| Record name | 1-Chloro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-63-0 | |
| Record name | 1-Chloro-5-nitronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



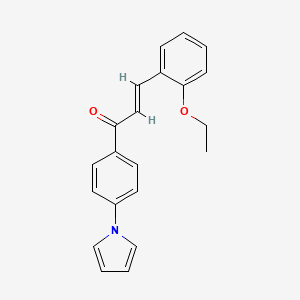
![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)
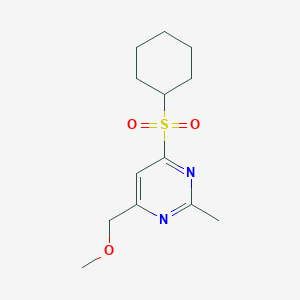


![(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3037715.png)
